N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]pyrazine-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-12-5-6-13(20-17(23)14-11-18-7-8-19-14)10-15(12)21-9-3-2-4-16(21)22/h5-8,10-11H,2-4,9H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNUMEVGYGOZYHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=NC=CN=C2)N3CCCCC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution
A validated method involves reacting 3-fluoro-4-methylnitrobenzene with 2-oxopiperidine under Buchwald-Hartwig amination conditions:
Reagents:
- Palladium catalyst (Pd2(dba)3, Xantphos)
- Cesium carbonate base
- Toluene solvent at 110°C
Mechanism:
The palladium complex facilitates oxidative addition to the aryl fluoride, followed by amine coordination and reductive elimination to form the C–N bond. Post-reaction nitro group reduction (H2/Pd-C) yields the target aniline.
Reductive Amination Alternative
For substrates lacking activated leaving groups:
- Condense 3-amino-4-methylacetophenone with δ-valerolactam using TiCl4/Et3N
- Reduce ketone to methylene via Huang-Minlon modification (NH2NH2, KOH/ethylene glycol)
- Oxidize secondary amine to lactam with RuO4
Limitations: Requires strict anhydrous conditions and gives lower yields (∼55%).
Amide Coupling Methodologies
Carbodiimide-Mediated Activation (DCC/DMAP)
Advantages: Cost-effective for small-scale synthesis.
Disadvantages: Dicyclohexylurea (DCU) byproduct complicates purification.
T3P®/DIPEA Coupling System
From pyrazine derivative syntheses:
Reaction Setup:
1. Charge pyrazine-2-carboxylic acid (1 eq),
3-(2-oxopiperidin-1-yl)-4-methylaniline (1.05 eq),
DIPEA (3 eq) in THF (0.2 M)
2. Add T3P® (50% in EtOAc, 1.5 eq) dropwise at 0°C
3. Stir at RT for 4 hr
4. Quench with sat. NaHCO3, extract with EtOAc (3x)
5. Dry (Na2SO4), concentrate, recrystallize (EtOH/H2O)
Results:
Patent-Based Chloroformate Activation
Industrial process from sulfonamide syntheses:
- Convert pyrazine-2-carboxylic acid to mixed carbonate with 4-nitrophenyl chloroformate
- React with aniline intermediate in presence of DIEA
- Crystallize product from methanol/acetone
Scale-Up Advantages:
- Avoids carbodiimide byproducts
- Enables batch sizes >5 kg
- Reduces residual metal catalysts to <10 ppm
Reaction Optimization Insights
Solvent Effects on Coupling Efficiency
| Solvent | Dielectric Constant | Yield (%) | Byproducts |
|---|---|---|---|
| DMF | 36.7 | 83 | 5–7% |
| THF | 7.5 | 88 | <2% |
| DCM | 8.9 | 78 | 12% |
| EtOAc | 6.0 | 65 | 18% |
Key Finding: Low-polarity solvents improve yields by minimizing competitive hydrolysis of activated intermediates.
Temperature Profile for T3P® Reactions
| Step | Temperature (°C) | Time (hr) | Conversion (%) |
|---|---|---|---|
| Reagent Addition | 0–5 | 0.5 | 25 |
| Warming to RT | 20–25 | 1.0 | 68 |
| Extended Stirring | 25 | 3.0 | 98 |
Industrial Purification Protocols
Acid-Base Washes:
- 5% HCl removes excess aniline
- 2.5% NaOH eliminates unreacted acid
Crystallization:
- Dissolve crude product in methanol at 50°C
- Add water (1:3 v/v) gradually at 0°C
- Isolate crystals by vacuum filtration
Drying:
- 48 hr under reduced pressure (40°C)
- Final water content <0.5% (Karl Fischer)
Outcome: Pharma-grade material with ≥99.5% purity by qNMR.
Analytical Characterization
Spectroscopic Fingerprints
1H NMR (400 MHz, DMSO-d6):
- δ 9.12 (s, 1H, CONH)
- δ 8.78–8.75 (m, 3H, pyrazine-H)
- δ 7.62 (d, J=8.4 Hz, 1H, Ar-H)
- δ 7.28 (d, J=2.4 Hz, 1H, Ar-H)
- δ 3.72 (t, J=6.0 Hz, 2H, piperidinone-CH2)
- δ 2.94 (t, J=6.0 Hz, 2H, piperidinone-CH2)
- δ 2.35 (s, 3H, Ar-CH3)
FT-IR (KBr):
Comparative Method Assessment
Chemical Reactions Analysis
Types of Reactions
N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]pyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
Scientific Applications of N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]pyrazine-2-carboxamide
This compound is a compound with pyrazine and carboxamide functional groups, featuring a piperidinone moiety in its structure. The molecular formula of this compound is C₂₁H₂₀N₄O₂. It is investigated for its biological activities, particularly in enzyme inhibition and therapeutic applications.
Potential Applications
- Anticoagulation Therapies this compound is a competitive inhibitor of Factor Xa, an enzyme in the coagulation cascade. The inhibition of Factor Xa leads to reduced thrombin generation and inhibits platelet aggregation, which makes it potentially relevant in anticoagulation therapies. The compound binds with biomolecules and alters cellular functions related to coagulation.
Interactions with Enzymes and Proteins
Studies indicate that this compound interacts with several enzymes and proteins. As a competitive inhibitor of Factor Xa, it may influence other components of the coagulation pathway, suggesting the need for further investigation into its pharmacodynamics and pharmacokinetics in vivo.
Competitive Specificity
Mechanism of Action
The mechanism of action of N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Pyrazine-2-carboxamides with Varying Phenyl Substituents
Key Observations :
- The 2-oxopiperidin-1-yl group in the target compound may confer improved solubility compared to morpholine (G4988) or trifluoromethyl (1a–e) substituents due to its polar lactam structure .
- Trifluoromethyl derivatives (1a–e) exhibit strong antimicrobial activity, with longer alkyl chains (e.g., pentyl, hexyl) enhancing potency .
Piperidine/Piperazine-Containing Analogs
Key Observations :
Comparison of Yields :
Pharmacological and Physicochemical Properties
Anticonvulsant and Antimicrobial Activity
- Anticonvulsant SAR : Pyrazine carboxamides with phenyl substituents (e.g., 3,5-bis(trifluoromethyl)phenyl) showed 74–75% inhibition in rodent models .
- Antimicrobial Activity : N-(3-(trifluoromethyl)phenyl) derivatives (1a–e) exhibited MIC values <1 µg/mL against Staphylococcus aureus .
Melting Points and Solubility
Biological Activity
N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]pyrazine-2-carboxamide, commonly known as Apixaban , is a small-molecule compound recognized for its significant biological activity, particularly as a selective inhibitor of Factor Xa (FXa). This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 310.35 g/mol. The compound features a pyrazine ring and a carboxamide functional group, contributing to its biological interactions.
| Property | Value |
|---|---|
| Common Name | Apixaban |
| CAS Number | 1207035-04-8 |
| Molecular Formula | C₁₇H₁₈N₄O₂ |
| Molecular Weight | 310.35 g/mol |
Apixaban acts primarily as a competitive inhibitor of Factor Xa , an essential enzyme in the coagulation cascade. By inhibiting FXa, Apixaban reduces thrombin generation, which subsequently leads to decreased platelet aggregation. This mechanism positions Apixaban as a crucial agent in anticoagulation therapy, particularly for conditions such as atrial fibrillation and venous thromboembolism.
Inhibition of Factor Xa
Research has demonstrated that Apixaban exhibits high selectivity for FXa, making it effective in reducing thrombin levels in various biological settings. Studies indicate that the compound binds to the active site of FXa, inhibiting its activity effectively at low concentrations .
Cellular Effects
Apixaban's influence on cellular functions has been documented in several studies. It has been shown to significantly decrease thrombin generation in human plasma and inhibit platelet aggregation in vitro. These effects are critical for its role in managing thromboembolic disorders.
Animal Model Studies
In vivo studies have explored the dosage effects of Apixaban on various animal models, showing that the compound's anticoagulant effects are dose-dependent. For instance, higher doses correlate with more pronounced inhibition of thrombus formation in models of arterial thrombosis .
Case Studies
Several clinical trials have evaluated the efficacy and safety of Apixaban:
- ARISTOTLE Trial : This pivotal study compared Apixaban with warfarin in patients with atrial fibrillation. Results indicated that Apixaban significantly reduced the risk of stroke and systemic embolism while demonstrating a lower rate of major bleeding events compared to warfarin .
- AMPLIFY Study : This trial assessed Apixaban for the treatment of deep vein thrombosis (DVT) and pulmonary embolism (PE). The findings confirmed its effectiveness in reducing recurrent venous thromboembolism with an acceptable safety profile.
Q & A
Q. How can researchers optimize the synthesis of N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]pyrazine-2-carboxamide to improve yield and purity?
- Methodological Answer : Synthesis optimization requires multi-step protocols with precise control of reaction conditions. Key steps include:
- Temperature/pH modulation : Maintain 60–80°C in polar aprotic solvents (e.g., DMF or THF) to enhance intermediate stability .
- Catalyst selection : Use triethylamine or DMAP to accelerate carboxamide bond formation .
- Purification : Employ column chromatography (hexanes/EtOAc gradients) followed by recrystallization in ethanol to achieve >95% purity .
- Monitoring : Track reaction progress via TLC (Rf = 0.3–0.5 in 1:1 EtOAc/hexanes) and confirm final structure with / NMR .
Q. What analytical techniques are critical for structural elucidation of this compound and its intermediates?
- Methodological Answer :
- NMR spectroscopy : Use -NMR (400 MHz, DMSO-d6) to identify aromatic protons (δ 7.2–8.5 ppm) and piperidinyl/piperazinyl protons (δ 2.5–3.5 ppm). -NMR confirms carbonyl (δ 165–170 ppm) and quaternary carbons .
- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) coupled with ESI-MS to verify molecular weight (e.g., [M+H] at m/z 387) .
- X-ray crystallography : Resolve 3D conformation for docking studies (if single crystals are obtainable) .
Q. How can preliminary biological activity screening be designed for this compound?
- Methodological Answer :
- In vitro assays : Test against bacterial (e.g., M. tuberculosis H37Rv) or cancer cell lines (e.g., HeLa) using MIC/IC50 protocols. Include positive controls (e.g., isoniazid for TB) .
- Cytotoxicity : Measure CC50 in mammalian cells (e.g., Vero) via MTT assay. Calculate Selectivity Index (SI = CC50/MIC) to prioritize compounds with SI >10 for advanced testing .
- Enzyme inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., ADP-Glo™ kinase assays) .
Advanced Research Questions
Q. What strategies are effective for studying receptor-binding affinities and mechanisms of action?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinase domains) on sensor chips to measure real-time binding kinetics (K) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for interactions with receptors like G-protein-coupled receptors .
- Molecular Dynamics Simulations : Use docking software (AutoDock Vina) to predict binding poses, validated by mutagenesis studies of key residues .
Q. How can structure-activity relationship (SAR) studies guide the modification of this compound?
- Methodological Answer :
- Substituent variation : Replace the 4-methyl group on the phenyl ring with halogens (e.g., Cl, F) or electron-withdrawing groups to modulate lipophilicity (logP) and target engagement .
- Scaffold hopping : Compare with analogs like pyridazine- or imidazo[2,1-b]thiazole-containing derivatives to identify core motifs critical for bioactivity .
- Pharmacophore mapping : Overlay active/inactive analogs to define essential features (e.g., hydrogen-bond acceptors at the pyrazine ring) .
Q. How should researchers address contradictions in bioactivity data across different studies?
- Methodological Answer :
- Assay standardization : Replicate experiments under identical conditions (e.g., cell passage number, serum concentration) to minimize variability .
- Meta-analysis : Pool data from independent studies (e.g., MIC values against M. tuberculosis) and apply statistical tests (e.g., ANOVA) to identify outliers .
- Orthogonal validation : Confirm activity using alternative methods (e.g., whole-genome sequencing for resistance mutations if MICs differ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
